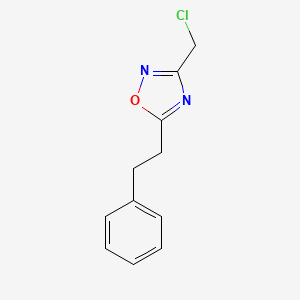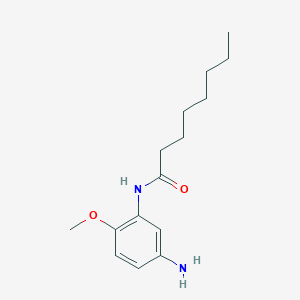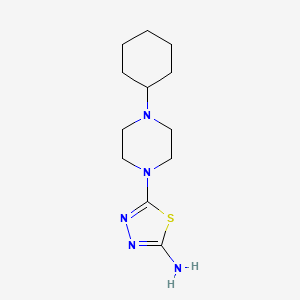
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
概要
説明
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with a molecular formula of C11H20N4S. It is known for its unique structure, which includes a thiadiazole ring and a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
作用機序
Target of Action
The primary target of 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is the thrombopoietin receptor (c-Mpl) . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
This compound acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This results in an increased production of platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by this compound leads to the stimulation of the JAK-STAT signaling pathway . This pathway is crucial for cell growth, differentiation, and survival . The activation of this pathway results in the production of more platelets from megakaryocytes .
Pharmacokinetics
It is known that the compound isorally bioavailable . This means that it can be taken by mouth and absorbed into the body to exert its effects .
Result of Action
The result of the action of this compound is an increase in the number of platelets . This increase in platelets can help to reduce the risk of bleeding, particularly in patients with thrombocytopenia, a condition characterized by low platelet counts .
生化学分析
Biochemical Properties
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma-2 receptors, which are involved in cell proliferation and apoptosis. The nature of these interactions includes binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the migration and invasion of cancer cells, leading to reduced tumor growth in certain models . Additionally, it can induce apoptotic cell death in specific cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to sigma-2 receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation and apoptosis . This binding interaction is crucial for its role in modulating cellular responses and influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to repress cell migration and invasion, while higher doses can induce apoptotic cell death . Threshold effects have been noted, where a minimum effective dose is required to achieve significant biological effects. At high doses, toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and alter metabolite levels in cells . The compound’s metabolism involves enzymatic reactions that modify its structure, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity, as it determines the concentration of the active compound at the target sites. Understanding its transport mechanisms is vital for optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the endoplasmic reticulum and lysosomes, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications direct the compound to specific compartments, influencing its interactions with biomolecules and its overall biological activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-cyclohexylpiperazine with thiadiazole derivatives under specific conditions. One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
化学反応の分析
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound has shown potential as a ligand in biochemical assays and can be used to study receptor-ligand interactions.
類似化合物との比較
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound shares a similar piperazine and thiadiazole structure but includes a chlorothiophene moiety, which may alter its chemical and biological properties.
5-amino-2-(4-cyclohexylpiperazin-1-yl)benzoic acid: This compound has a similar piperazine structure but differs in its benzoic acid moiety, which can influence its reactivity and applications.
特性
IUPAC Name |
5-(4-cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-6-16(7-9-17)10-4-2-1-3-5-10/h10H,1-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJEAHQWAHERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


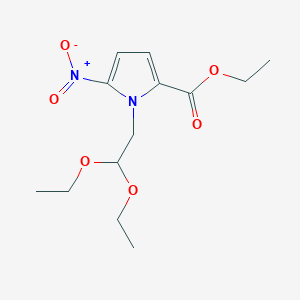

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)


![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

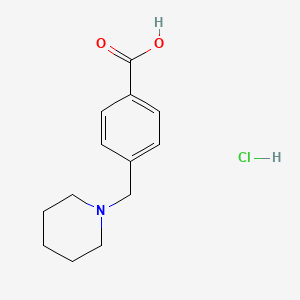
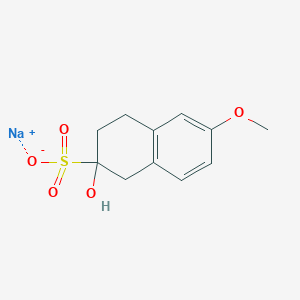
![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)
